3-Quinolinecarboxylic acid,1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-,(s)-
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Overview
Description
(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This compound, in particular, has garnered attention due to its potent antibacterial properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aniline derivatives with malonic acid equivalents . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring, leading to different structural analogs.
Substitution: The fluorine atoms and piperazine moiety can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinolone derivatives with altered antibacterial properties. These derivatives can be further evaluated for their efficacy against different bacterial strains.
Scientific Research Applications
(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other quinolone derivatives.
Biology: The compound is used to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Its potent antibacterial activity makes it a candidate for developing new antibiotics to treat resistant bacterial infections.
Industry: The compound’s unique properties are explored for potential use in various industrial applications, including the development of antibacterial coatings and materials.
Mechanism of Action
The antibacterial activity of (S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Norfloxacin: Known for its effectiveness against urinary tract infections.
Uniqueness
(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of substituents, which enhance its antibacterial potency and spectrum of activity. The presence of the 3-methylpiperazin-1-yl group contributes to its improved pharmacokinetic properties and reduced resistance development compared to other quinolones .
Properties
Molecular Formula |
C17H19F2N3O3 |
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Molecular Weight |
351.35 g/mol |
IUPAC Name |
1-ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)/t9-/m0/s1 |
InChI Key |
ZEKZLJVOYLTDKK-VIFPVBQESA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN[C@H](C3)C)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O |
Origin of Product |
United States |
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